3,4-Dibromo-5,7-difluoroquinoline

Organic Synthesis Cross-Coupling Medicinal Chemistry

Researchers developing kinase inhibitors or antimicrobial agents often face synthetic bottlenecks due to limited access to regioselectively halogenated quinoline scaffolds. 3,4-Dibromo-5,7-difluoroquinoline (CAS 1209722-56-4) directly addresses this challenge. - The 3,4-dibromo pattern enables one-pot sequential Suzuki couplings for rapid library synthesis. - The 5,7-difluoro motif is validated in a Novartis patent yielding c-Met IC50 of 0.0086 μM. - Explicitly claimed in Boehringer Ingelheim patent EP2427434B1 for HCV therapeutics. Supplied with certificate of analysis; ambient shipping for R&D quantities.

Molecular Formula C9H3Br2F2N
Molecular Weight 322.935
CAS No. 1209722-56-4
Cat. No. B567802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-5,7-difluoroquinoline
CAS1209722-56-4
Synonyms3,4-Dibromo-5,7-difluoroquinoline
Molecular FormulaC9H3Br2F2N
Molecular Weight322.935
Structural Identifiers
SMILESC1=C(C=C2C(=C1F)C(=C(C=N2)Br)Br)F
InChIInChI=1S/C9H3Br2F2N/c10-5-3-14-7-2-4(12)1-6(13)8(7)9(5)11/h1-3H
InChIKeyHVDUKMXVEQOHQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-5,7-difluoroquinoline: Procurement & Differentiation


3,4-Dibromo-5,7-difluoroquinoline (CAS 1209722-56-4) is a heavily halogenated quinoline derivative with the molecular formula C₉H₃Br₂F₂N and a molecular weight of 322.93 g/mol . Its structure features two bromine atoms at positions 3 and 4 and two fluorine atoms at positions 5 and 7 on the quinoline core [1]. This specific substitution pattern renders it a valuable intermediate for constructing complex molecules via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic aromatic substitution, making it a key building block in medicinal chemistry for developing novel kinase inhibitors and antimicrobial agents .

Halogen pattern designed for selective Pd-catalyzed cross-coupling
Building block for kinase inhibitor and antimicrobial research
Distinct electronic and steric environment for sequential couplings

Why Generic Substitution Is Not Feasible


The unique 3,4-dibromo-5,7-difluoro substitution pattern on the quinoline ring confers distinct chemical reactivity and biological activity that cannot be replicated by other halogenated quinolines or simple analogs . While quinoline itself is a common scaffold, the specific placement of bromine and fluorine atoms at these four positions creates a unique electronic and steric environment that governs its behavior in cross-coupling reactions, its interaction with biological targets, and its physicochemical properties . A study on a series of 5,7-dihaloquinolines demonstrated that the 5,7-difluoro derivative exhibited the highest antifungal activity compared to its dichloro, dibromo, and diiodo counterparts, underscoring that even subtle halogen substitutions at these positions dramatically alter potency [1]. Consequently, substituting 3,4-dibromo-5,7-difluoroquinoline with a simpler or differently halogenated analog will result in a loss of the precise reactivity and target engagement required for specific synthetic routes or biological assays [2].

Coupling selectivity may shift
Different halogenation patterns may alter regioselectivity in cross-coupling reactions, potentially compromising synthetic sequences.
Biological activity context differs
The 5,7-difluoro motif ranked highest among 5,7-dihaloquinolines in antifungal assay context; other halogens may reduce observed activity.
Physicochemical profile not transferable
Higher lipophilicity (predicted LogP ~4) limits direct substitution with less halogenated analogs that have different permeability and solubility.

Differentiation Evidence for 3,4-Dibromo-5,7-difluoroquinoline


Double Suzuki Coupling Selectivity

The 3,4-dibromo substitution pattern on the quinoline ring enables a highly regioselective, sequential double Suzuki coupling that is not achievable with other dibromoquinoline isomers [1]. In contrast to 5,7-dibromoquinoline, which requires harsher conditions for the second coupling, 3,4-dibromoquinoline demonstrates a useful level of selectivity, allowing for the controlled introduction of two distinct aryl/heteroaryl groups in a single synthetic sequence [1]. This reactivity is attributed to the differential electronic environment created by the adjacent bromine atoms at the 3- and 4-positions, facilitating the first coupling at the more electrophilic C-4 position followed by a subsequent coupling at C-3 [1].

Coupling Selectivity
Direct head-to-head
3,4-dibromo enables sequential double Suzuki coupling with reported selectivity; 5,7-dibromo isomer yields less controlled coupling profile.
Supports SAR library synthesis workflow
Under typical Suzuki conditions
Organic Synthesis Cross-Coupling Medicinal Chemistry

Antifungal Activity of 5,7-Difluoro Motif

In a comparative study of 5,7-dihaloquinolines, the 5,7-difluoro derivative exhibited the highest antifungal activity, outperforming the 5,7-dichloro, 5,7-dibromo, and 5,7-diiodo analogs [1]. While the study did not explicitly test 3,4-dibromo-5,7-difluoroquinoline, the data strongly supports the critical role of the 5,7-difluoro substitution pattern in conferring antifungal potency [1]. The presence of fluorine atoms at these positions likely enhances target binding through unique electronic and steric effects not achieved with larger halogens [1].

Antifungal Ranking
Class-level inference
5,7-difluoroquinoline ranked most active among tested 5,7-dihaloquinolines (difluoro > dichloro ≈ dibromo ≈ diiodo).
Supports antifungal scaffold selection context
MIC values not reported; strain details unavailable
Antifungal Structure-Activity Relationship Drug Discovery

Physicochemical Profile vs. Non-Fluorinated Analogs

The predicted physicochemical properties of 3,4-dibromo-5,7-difluoroquinoline, including a pKa of -1.22±0.50 and a LogP of 4.038, are markedly different from those of non-fluorinated or less halogenated analogs [1]. For example, the calculated LogP value indicates significantly higher lipophilicity compared to quinoline (LogP ~2.0) and 3,4-dibromoquinoline (LogP ~3.0, estimated) [1]. This elevated lipophilicity is a direct consequence of the combined bromine and fluorine substitutions, which reduces aqueous solubility but enhances passive membrane permeability [1].

Lipophilicity (LogP)
Cross-study comparable
Predicted LogP 4.038 (vs quinoline ~2.0; 3,4-dibromoquinoline ~3.0 est.)
Higher lipophilicity may influence permeability research
In silico prediction; experimental confirmation needed
Physicochemical Properties Drug Design Bioavailability

Patented Intermediate for HCV Therapeutics

A patent by Boehringer Ingelheim (EP2427434B1) discloses 3,4-dibromo-5,7-difluoroquinoline as a key intermediate in the synthesis of agents for treating hepatitis C viral (HCV) infections [1]. The patent describes a process for preparing bromo-substituted quinolines of formula (I), where R is aryl, heteroaryl, alkyl, alkenyl, or alkynyl, and the dibromo-difluoro pattern is essential for subsequent palladium-catalyzed cross-coupling reactions that install the pharmacophore [1]. The inclusion of this specific compound in a major pharmaceutical patent underscores its validated role in a disease-relevant synthetic pathway, a distinction not held by many other bromoquinoline isomers [1].

Patent-Cited Intermediate
Direct head-to-head
Explicitly claimed as intermediate in EP2427434B1 for HCV-target research compounds.
Supports synthetic pathway research context
Patent scope: bromo-substituted quinolines with cross-coupling handles
HCV Antiviral Synthetic Intermediate

HRMS Confirmation by Exact Mass

The exact monoisotopic mass of 3,4-dibromo-5,7-difluoroquinoline is 320.86000 Da [1]. This precise value, derived from its unique elemental composition (C9H3Br2F2N), is essential for high-resolution mass spectrometry (HRMS) confirmation of synthetic products and for quantifying trace impurities [1]. In contrast, a closely related analog like 3,4-dibromo-5,7-difluoro-2-methylquinoline (CAS 1333254-57-1) has a different exact mass due to the additional methyl group, leading to a distinct HRMS signature . This differentiation is critical for ensuring compound identity and purity in both research and scaled-up production settings.

Exact Mass (HRMS)
Cross-study comparable
320.86000 Da
Unique fingerprint for identity confirmation
Distinct from 2-methyl analog mass difference ~14 Da
Analytical Chemistry Quality Control Synthesis

Iron(II)-Dependent Antimicrobial Potential

Halogenated quinoline derivatives, as a class, have been shown to act as antimicrobial agents via an iron(II)-dependent mode of action [1]. A specific patent (US 11,008,290 B2) claims these compounds are effective against biofilms and persister cells, a property not commonly observed with traditional antibiotics [1]. While 3,4-dibromo-5,7-difluoroquinoline was not the primary subject of the patent, its structural features place it within the claimed genus, suggesting it may possess this unique mechanism [1]. This is in contrast to many conventional quinolone antibiotics that primarily target DNA gyrase/topoisomerase IV [1].

Antimicrobial Mechanism
Class-level inference
Halogenated quinoline class may act via iron(II)-dependent antibiofilm mode (US 11,008,290 B2).
Supports antimicrobial mechanism research context
Compound not directly tested; class-level inference only
Antimicrobial Biofilm Medicinal Chemistry

Application Scenarios for 3,4-Dibromo-5,7-difluoroquinoline


c-Met Kinase Inhibitor Building Block

3,4-Dibromo-5,7-difluoroquinoline is an ideal starting material for synthesizing potent c-Met kinase inhibitors. The 5,7-difluoro substitution pattern has been validated in a Novartis patent, where a closely related 5,7-difluoroquinoline derivative achieved an IC50 of 0.0086 μM against c-Met in an EPK kinase assay [1]. The bromine atoms at the 3- and 4-positions provide handles for rapid diversification via Suzuki coupling to explore SAR and optimize potency . This scenario leverages the compound's proven utility in a high-value kinase inhibitor program.

Intermediate for HCV Antiviral Agents

As explicitly claimed in Boehringer Ingelheim's patent EP2427434B1, this compound serves as a crucial intermediate for preparing agents to treat hepatitis C viral (HCV) infections [2]. The patent outlines a synthetic strategy where the bromine atoms are utilized in palladium-catalyzed cross-coupling reactions to introduce key aryl or heteroaryl groups [2]. This scenario provides a validated, patent-backed pathway for developing novel HCV therapeutics, reducing the risk of synthetic failure and offering a clear advantage over using an unpatented analog.

Iron(II)-Dependent Antibiofilm Scaffold

Given the class-level evidence for halogenated quinolines acting via a novel iron(II)-dependent mechanism to combat biofilms and persister cells, this compound is a prime candidate for antimicrobial drug discovery [3]. Researchers can utilize the 3,4-dibromo substitution to synthesize a focused library of analogs and screen for activity against Gram-positive pathogens like S. aureus and S. epidermidis in biofilm models [3]. This scenario is particularly valuable for programs targeting chronic, device-related infections where conventional antibiotics fail, offering a distinct scientific advantage over traditional DNA gyrase inhibitors.

Sequential Cross-Coupling Library Synthesis

The unique regioselectivity of the 3,4-dibromo pattern on the quinoline core enables a powerful, one-pot, sequential Suzuki coupling strategy for generating highly diverse, unsymmetrical biaryl quinoline libraries [4]. This approach is synthetically more efficient than using other dibromoquinoline isomers (e.g., 5,7-dibromo), which exhibit less controlled selectivity [4]. This scenario is ideal for medicinal chemistry groups seeking to rapidly explore chemical space around a quinoline core for any target, maximizing synthetic throughput and compound diversity.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
5,7-Difluoro motif; bromo handles for Suzuki diversification
Kinase inhibition assay context, coupling efficiency review
HCV-target synthesis research
Patent-cited synthetic route intermediate
Cross-coupling feasibility, patent scope applicability
Antimicrobial biofilm research
Halogenated quinoline scaffold, iron(II)-dependent mechanism potential
Biofilm eradication assays, persister cell models
Diversity-oriented library synthesis
Regioselective double Suzuki coupling handle
Sequential coupling regioselectivity, library generation throughput

Technical Documentation Hub

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